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Compound of Interest

Compound Name:
6-Bromo[1,2,4]triazolo[1,5-

a]pyrazine

Cat. No.: B567526 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

potential applications of 6-Bromotriazolo[1,5-a]pyrazine, a key intermediate in medicinal

chemistry. This document is intended for researchers, scientists, and drug development

professionals interested in the utility of this versatile heterocyclic compound.

Core Chemical Properties
6-Bromotriazolo[1,5-a]pyrazine is a yellowish solid at room temperature.[1] It is a valuable

building block in the synthesis of various biologically active molecules, particularly kinase

inhibitors.[1] The presence of the bromine atom at the 6-position allows for facile derivatization

through cross-coupling reactions, making it a versatile scaffold for creating diverse chemical

libraries.[1]
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Property Value Source

CAS Number 1233026-51-1 [1]

Molecular Formula C₅H₃BrN₄ [2]

Molecular Weight 199.01 g/mol [1]

Appearance Yellowish solid [1]

Solubility
Poor in water; Soluble in

DMSO and DMF
[1]

Thermal Stability Decomposition starts at 220 °C [1]

Storage
Sensitive to light; Store at 2-8

°C in an amber vial
[1]

Experimental Protocols
Detailed experimental protocols are crucial for the successful application of 6-

Bromotriazolo[1,5-a]pyrazine in research and development. The following sections provide

generalized procedures for its synthesis, purification, and a key synthetic application.

Synthesis of 6-Bromotriazolo[1,5-a]pyrazine
While a specific detailed protocol for 6-Bromotriazolo[1,5-a]pyrazine was not found in the public

domain, a general synthesis for a related compound, 6-bromo-2-methyl[1][3][4]triazolo[1,5-

a]pyridine, can be adapted. This synthesis involves the cyclization of a substituted

aminopyridine precursor.

General Procedure (Adapted):

A solution of the appropriate aminopyrazine precursor is prepared in a suitable solvent (e.g.,

ethanol).

A cyclizing agent is added, and the reaction mixture is heated under reflux for a specified

period.
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Upon completion, the reaction is cooled, and the solvent is removed under reduced

pressure.

The crude product is then purified as described in the following section.

Purification Protocol
Purification of the crude 6-Bromotriazolo[1,5-a]pyrazine is essential to remove unreacted

starting materials and byproducts.

Recrystallization:

Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has

high solubility (e.g., ethanol or a mixture of chloroform and hexane).

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

promote crystallization.

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under

vacuum.

Column Chromatography:

Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexane

and ethyl acetate).

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

Elute the column with the chosen solvent system, collecting fractions.

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the

pure product.

Combine the pure fractions and remove the solvent under reduced pressure to yield the

purified compound.

Analytical Characterization
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The identity and purity of 6-Bromotriazolo[1,5-a]pyrazine can be confirmed using standard

analytical techniques. While specific spectral data for this exact compound is not readily

available, the expected spectroscopic characteristics can be inferred from related structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the triazolopyrazine ring system.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical

environment of the carbon atoms in the molecule.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom on the 6-Bromotriazolo[1,5-a]pyrazine scaffold is well-suited for palladium-

catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or

heteroaryl groups.

Representative Protocol:

To a reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine, an arylboronic acid (1.1-1.5

equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2-3 equivalents).

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

Heat the reaction mixture at a specified temperature (typically 80-100 °C) for several hours,

monitoring the progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the desired coupled product.
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Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Context: Targeting the PI3K/Akt/mTOR
Signaling Pathway
The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized

in the design of kinase inhibitors. Derivatives of nitrogen-containing heterocycles, including

triazines, have shown inhibitory activity against the PI3K/Akt/mTOR signaling pathway.[5] This

pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its

dysregulation is a hallmark of many cancers.[5]
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Inhibitors targeting this pathway can prevent the phosphorylation cascade that leads to

uncontrolled cell growth. A hypothetical inhibitor derived from the 6-Bromotriazolo[1,5-

a]pyrazine scaffold could be designed to bind to the ATP-binding pocket of one of the key

kinases in this pathway, such as PI3K, Akt, or mTOR, thereby blocking its activity.
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The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
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Conclusion
6-Bromotriazolo[1,5-a]pyrazine is a highly valuable and versatile chemical intermediate with

significant potential in drug discovery and medicinal chemistry. Its adaptable scaffold,

particularly its utility in Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of a

wide range of derivatives. The demonstrated link between related heterocyclic structures and

the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway,

underscores the importance of this compound in the development of novel therapeutics. This

guide provides a foundational resource for researchers looking to leverage the chemical

properties of 6-Bromotriazolo[1,5-a]pyrazine in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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